molecular formula C22H38N4O8 B580199 tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1) CAS No. 1431868-60-8

tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)

Cat. No. B580199
M. Wt: 486.566
InChI Key: MGTPGQCATJIULY-UHFFFAOYSA-N
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Description

“tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)” is a chemical compound with the CAS Number: 1359656-86-2 . It has a molecular weight of 288.3 . The IUPAC name for this compound is tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and formula .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 282.6±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 124.7±20.4 °C . The index of refraction is 1.525 . The molar refractivity is 53.7±0.4 cm^3 . The compound has 4 H bond acceptors and 1 H bond donor . It has 2 freely rotating bonds . The ACD/LogP is 0.37 . The ACD/LogD (pH 5.5) is -1.90 . The ACD/BCF (pH 5.5) is 1.00 . The ACD/KOC (pH 5.5) is 1.00 . The ACD/LogD (pH 7.4) is -0.25 . The ACD/BCF (pH 7.4) is 1.00 . The ACD/KOC (pH 7.4) is 5.92 . The polar surface area is 42 Å^2 . The polarizability is 21.3±0.5 10^-24 cm^3 . The surface tension is 41.5±5.0 dyne/cm . The molar volume is 175.0±5.0 cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides efficient and scalable routes to bifunctional compounds that serve as convenient entry points for further selective derivation. This synthesis explores the chemical space complementary to piperidine ring systems, offering pathways to novel compounds (Meyers et al., 2009). Additionally, the development of 2,6-diazaspiro[3.3]heptanes through a concise synthesis demonstrates their utility as structural surrogates of piperazine in arene amination reactions, highlighting their potential in yielding a variety of N-Boc-N'-aryl derivatives (Burkhard & Carreira, 2008).

Application in Medicinal Chemistry

In medicinal chemistry, the enantioselective synthesis of 4-substituted proline scaffolds is crucial for the development of antiviral agents like ledipasvir. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, showcases the compound's significance in the industrial synthesis of antiviral medications (López et al., 2020).

Novel Synthetic Routes and Derivatives

The synthesis of piperidine derivatives fused to a tetrahydrofuran ring through intramolecular nucleophilic opening represents another innovative application, leading to the creation of N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This process exemplifies the compound's role in generating structurally diverse and potentially bioactive molecules (Moskalenko & Boev, 2014).

Supramolecular Chemistry

The preparation and analysis of cyclohexane-5-spirohydantoin derivatives reveal the impact of substituents on the cyclohexane ring in supramolecular arrangements. This research contributes to the understanding of molecular structure and crystal structure relationships, highlighting the compound's utility in the study of supramolecular chemistry (Graus et al., 2010).

Safety And Hazards

The compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTPGQCATJIULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2.CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)

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